2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide
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Overview
Description
2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is an organic compound belonging to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves the condensation of 2-fluoro-5-nitrobenzoic acid with morpholine, followed by reduction and cyclization steps to form the benzoxadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can be compared with other similar compounds, such as:
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound also contains a morpholine ring and a benzene ring, but with different substituents and structural features.
4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide: Another similar compound with a morpholine ring and benzene ring, but with additional functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in certain applications.
Properties
Molecular Formula |
C17H15FN4O3 |
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Molecular Weight |
342.32 g/mol |
IUPAC Name |
2-fluoro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide |
InChI |
InChI=1S/C17H15FN4O3/c18-12-4-2-1-3-11(12)17(23)19-13-5-6-14(16-15(13)20-25-21-16)22-7-9-24-10-8-22/h1-6H,7-10H2,(H,19,23) |
InChI Key |
BUQLGLDYXSZRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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